molecular formula C21H18BrNO3S B4955099 N-benzyl-4-{[(4-bromophenyl)sulfonyl]methyl}benzamide

N-benzyl-4-{[(4-bromophenyl)sulfonyl]methyl}benzamide

Cat. No.: B4955099
M. Wt: 444.3 g/mol
InChI Key: DBGJBXWTEOGVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-{[(4-bromophenyl)sulfonyl]methyl}benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BPSM and is a benzamide derivative that has been synthesized through various methods.

Mechanism of Action

BPSM exerts its pharmacological effects by inhibiting the activity of enzymes such as HDAC6 and HDAC8. HDAC6 is a cytoplasmic enzyme that regulates various cellular processes, including protein degradation, cell migration, and immune response. HDAC8 is a nuclear enzyme that regulates gene expression, cell cycle progression, and DNA repair. BPSM binds to the active site of these enzymes and inhibits their activity, leading to altered cellular processes and ultimately, therapeutic effects.
Biochemical and Physiological Effects:
BPSM has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It also exhibits anti-inflammatory and neuroprotective effects in various animal models of disease. BPSM has been found to be well-tolerated in animal studies, suggesting its safety for use in further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPSM in lab experiments is its potent inhibitory activity against various enzymes. This makes it an attractive compound for drug discovery and chemical biology applications. However, one of the limitations of using BPSM is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of BPSM in scientific research. One of the main directions is the development of BPSM-based drugs for the treatment of cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is the elucidation of the molecular mechanisms underlying the pharmacological effects of BPSM. Additionally, further research is needed to optimize the synthesis method of BPSM and improve its solubility in water.
Conclusion:
In conclusion, N-benzyl-4-{[(4-bromophenyl)sulfonyl]methyl}benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes and exhibits various biochemical and physiological effects. BPSM has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of BPSM can be achieved through different methods. One of the most common methods involves the reaction of 4-bromobenzene sulfonyl chloride with N-benzyl-4-aminobenzamide in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified through column chromatography.

Scientific Research Applications

BPSM has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It has been found to exhibit potent inhibitory activity against several enzymes such as HDAC6, HDAC8, and carbonic anhydrase IX. These enzymes are implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Properties

IUPAC Name

N-benzyl-4-[(4-bromophenyl)sulfonylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3S/c22-19-10-12-20(13-11-19)27(25,26)15-17-6-8-18(9-7-17)21(24)23-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGJBXWTEOGVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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